molecular formula C12H9ClN4 B1624898 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-47-7

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1624898
CAS No.: 23000-47-7
M. Wt: 244.68 g/mol
InChI Key: JJCDCMDVPYDUEU-UHFFFAOYSA-N
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Description

4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-47-7) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. Its core structure is the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere known for its ability to competitively inhibit the Adenosine Triphosphate (ATP) binding site of kinase enzymes . This compound is specifically designed as a building block for the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . The chloro group at the 4-position serves as a versatile handle for nucleophilic substitution, allowing researchers to introduce diverse amine-containing functional groups and develop structure-activity relationship (SAR) profiles . This derivative features a p-tolyl (4-methylphenyl) ring at the 1-position, which is intended to occupy the hydrophobic region I of the ATP-binding site in kinase targets . EGFR is a well-validated target in oncology, and abnormalities in its signaling are implicated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer . Consequently, this compound is of significant interest for researchers designing and synthesizing potential therapeutic agents targeting wild-type (EGFR WT ) and mutant forms, such as EGFR T790M , to overcome drug resistance . It is supplied as a solid and must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCDCMDVPYDUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458784
Record name 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23000-47-7
Record name 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Pyrazole Derivatives with Formamide

The foundational approach for constructing the pyrazolo[3,4-d]pyrimidine core involves condensation reactions between substituted pyrazoles and formamide. In a seminal study, 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate derivatives were cyclized with formamide under reflux conditions (120°C, 8–12 hours) to yield 4-hydroxy intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduced the critical chlorine substituent at position 4, achieving yields of 68–74%.

Key Reaction Parameters :

  • Solvent : Ethanol or dioxane
  • Catalyst : Anhydrous sodium acetate
  • Temperature : 120°C (cyclization), 110°C (chlorination)

Cyclization with Chloroacetonitrile

An alternative route employs chloroacetonitrile as both a cyclizing agent and chlorine source. Heating 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with chloroacetonitrile in acetonitrile (80°C, 10 hours) directly forms the target compound without requiring separate chlorination steps. This one-pot method simplifies purification but achieves slightly lower yields (52–58%) compared to sequential approaches.

Modern Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A 2023 protocol demonstrated that irradiating the pyrazole precursor with POCl₃ in dimethylformamide (DMF) at 150 W for 20 minutes achieves 82% yield, compared to 68% under conventional heating.

Catalytic Approaches

Palladium-catalyzed cross-coupling has enabled regioselective functionalization. For example, Suzuki-Miyaura coupling introduces aryl groups at position 6 while preserving the 4-chloro-p-tolyl framework:

# Example catalytic reaction setup
substrate = 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine  
boronic_acid = aryl_boronic_acid  
catalyst = Pd(PPh₃)₄  
base = K₂CO₃  
solvent = DME/H₂O (3:1)  
yield = 75–88%  

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow technology to enhance safety and efficiency:

Parameter Batch Reactor Flow Reactor
Reaction Time 10 h 2 h
POCl₃ Consumption 1.5 eq 1.1 eq
Yield 68% 81%

Solvent Optimization for Scale-Up

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reactivity:

  • CPME Advantages :
    • Lower toxicity (LD₅₀ > 2000 mg/kg)
    • Higher boiling point (106°C vs. 153°C for DMF)
    • Improved product solubility (15 g/L vs. 8 g/L in DMF)

Purification and Characterization

Crystallization Protocols

Recrystallization from acetonitrile at 0–5°C produces needle-shaped crystals with >99% purity. X-ray powder diffraction (XRPD) analysis confirms crystallinity through characteristic peaks:

$$
2\theta = 10.2^\circ,\ 18.5^\circ,\ 22.1^\circ
$$

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.52 (s, 1H, pyrimidine-H)
  • δ 7.89 (d, J = 8.4 Hz, 2H, tolyl-H)
  • δ 7.38 (d, J = 8.4 Hz, 2H, tolyl-H)
  • δ 2.41 (s, 3H, CH₃)

IR (KBr) :

  • 1580 cm⁻¹ (C=N stretch)
  • 1345 cm⁻¹ (C-Cl vibration)

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and are often targeted in cancer therapies. Studies have shown that derivatives of this compound effectively inhibit CDK activity, leading to reduced tumor cell proliferation in vitro. This positions it as a promising candidate for anticancer drug development.

Case Studies

  • Inhibition of Tumor Cell Proliferation :
    • A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved the disruption of cell cycle progression through CDK inhibition.
  • Selectivity and Potency :
    • Research indicated that the specific substitution pattern of this compound enhances its potency against certain kinases compared to other derivatives. This selectivity is critical for minimizing off-target effects in therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their biological activities:

Compound NameStructureBiological Activity
4-Chloro-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidineStructureCDK inhibitor
5-Amino-1-(p-tolyl)-1H-pyrazoleStructurePrecursor for synthesis
7-Methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidineStructureAntitumor activity

Mechanism of Action

The mechanism of action of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Key Structural Differences :

Compound Name Substituents (Position) Synthesis Highlights Reference
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Cl (4), p-tolyl (1) Chlorination of pyrimidinone precursor
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), ClCH2 (6), Me (1) Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole carboxylate
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), Ph (1) Chlorination using POCl3
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine Cl (4), 3-Cl-benzyl (1) Alkylation of pyrazolo-pyrimidine core

Electronic and Steric Effects :

  • p-Tolyl vs.
  • Chlorobenzyl vs. Benzyl : The 3-chlorobenzyl group () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Methyl vs. Chloromethyl : The chloromethyl group () introduces reactivity for nucleophilic substitution, enabling diversification into disubstituted analogs.

Functionalization Potential

Reactivity at Key Positions :

  • C4-Cl: A common site for nucleophilic displacement (e.g., with amines or hydrazines) to generate 4-amino or 4-hydrazinyl derivatives .
  • C6 Substituents : Chloromethyl or allylthio groups (e.g., ) allow conjugation with targeting moieties or prodrug strategies.
  • N1 Substituents : Variations (p-tolyl, phenyl, benzyl) modulate steric bulk and electronic effects, influencing binding to hydrophobic enzyme pockets .

Derivative Case Studies :

  • 4-Hydrazinyl derivatives () are precursors for Schiff bases with antimicrobial activity.
  • 4-Amino analogs () show promise as kinase inhibitors (e.g., Src family) and G-protein-coupled receptor modulators .

Pharmacokinetic and Industrial Considerations

Solubility and Stability :

  • Chlorinated derivatives (e.g., ) typically exhibit higher melting points and lower aqueous solubility compared to methyl or methoxy-substituted analogs ().
  • p-Tolyl derivatives may offer improved metabolic stability over phenyl due to reduced oxidative metabolism at the para position .

Industrial Availability :

  • Commercial suppliers offer analogs like 4-chloro-1-(3,5-dimethylphenyl)- () and 4-chloro-1-(4-nitrophenyl)- () derivatives, highlighting scalability for drug discovery pipelines.

Biological Activity

4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, structure-activity relationships (SAR), and other pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. It has been noted for its inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study by Reddy et al., various pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their cytotoxic effects. The compound exhibited significant growth inhibition in A549 lung cancer cell lines with an IC50 value of approximately 26 µM .
    • Another study demonstrated that compounds similar to this compound displayed substantial apoptosis induction in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent against breast cancer .
  • Synergistic Effects with Other Drugs :
    • The combination of this compound with doxorubicin showed enhanced cytotoxic effects in MDA-MB-231 breast cancer cells, suggesting a synergistic mechanism that could improve treatment outcomes in resistant cancer subtypes .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidines is influenced by various structural modifications. The presence of halogen substituents (like chlorine) and aromatic groups (such as the p-tolyl group) has been linked to increased potency against cancer cell lines.

Compound Substituent IC50 (µM) Cell Line
This compoundp-Tolyl26A549
Compound XBromine15MDA-MB-231
Compound YIodine30HeLa

Additional Biological Activities

Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to exhibit anti-inflammatory and antibacterial activities. These findings suggest that the compound could be explored for broader therapeutic applications beyond oncology.

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationChloroacetonitrile, dioxane, 80°C, 10h83
ChlorinationPOCl₃, reflux, 6h76
RecrystallizationAcetonitrile, 0–5°C>95 purity

Q. Table 2. Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)Cell Line Activity (IC₅₀, µM)
6-ChloromethylVEGFR-20.3MCF-7: 1.2
4-AminoBRAF5.6A549: 8.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

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